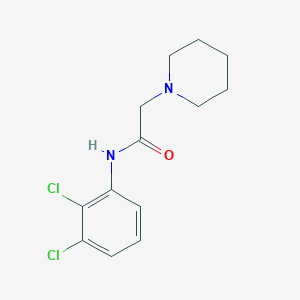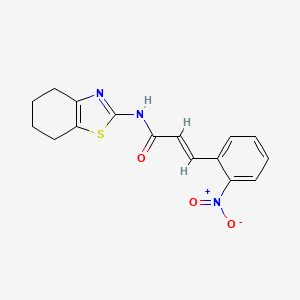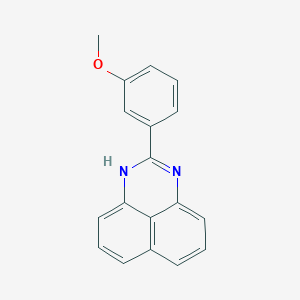
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide, also known as VX-765, is a potent and selective inhibitor of caspase-1. Caspase-1 is a key enzyme involved in the inflammatory response and is implicated in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. VX-765 has been extensively studied for its potential therapeutic applications in these and other diseases.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is a selective inhibitor of caspase-1, an enzyme involved in the inflammatory response. Caspase-1 is responsible for the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduces the production of these cytokines and thereby reduces inflammation.
Biochemical and physiological effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been shown to have anti-inflammatory effects in various preclinical models. In a model of sepsis, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced the production of pro-inflammatory cytokines and improved survival. In a model of acute lung injury, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced inflammation and improved lung function. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to reduce the accumulation of amyloid beta in the brains of transgenic mice, suggesting a potential therapeutic role in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is its selectivity for caspase-1, which reduces the risk of off-target effects. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide. One area of interest is the potential therapeutic role of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in neuroinflammatory disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, further research is needed to optimize the pharmacokinetic properties of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide to improve its efficacy and reduce the need for frequent dosing.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with cyclooctylamine to form the corresponding amine. This amine is then reacted with acetic anhydride to form the acetamide derivative. Finally, the phenoxy group is introduced by reacting the acetamide with 4-chlorophenol in the presence of a base.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neuroinflammatory disorders. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to have anti-inflammatory effects in models of sepsis, acute lung injury, and other inflammatory disorders.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-13-10-16(11-14(2)18(13)19)22-12-17(21)20-15-8-6-4-3-5-7-9-15/h10-11,15H,3-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVCNQADKIATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)

